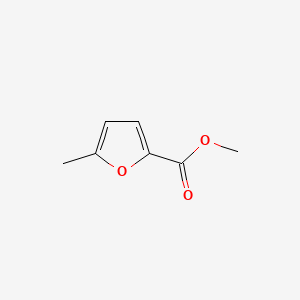
Dimethyl 2,2-dimethylmalonate
Overview
Description
Dimethyl 2,2-dimethylmalonate is an organic compound with the molecular formula C7H12O4. It is a diester derivative of malonic acid and is commonly used as a reagent in organic synthesis. This compound is known for its role in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Dimethyl 2,2-dimethylmalonate, also known as dimethyl 2,2-dimethylpropanedioate, is a diester derivative of malonic acid . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions where it is used.
Mode of Action
The mode of action of this compound involves its use as a precursor for other compounds. For instance, it is used in the synthesis of barbituric acid . It is also used in the malonic ester synthesis . The compound interacts with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
This compound is involved in the biochemical pathways of organic synthesis. It is used as a raw material in the synthesis of jasmonates, which are important compounds in the fragrance industry . For example, methyl dihydrojasmonate is synthesized from cyclopentanone, pentanal, and this compound .
Result of Action
The result of the action of this compound is the formation of new compounds through organic synthesis. For example, it can be used to produce barbituric acid and jasmonates , which are used in various industries.
Biochemical Analysis
Biochemical Properties
Dimethyl 2,2-dimethylmalonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating different biochemical processes. For instance, it is used as a precursor in the synthesis of barbituric acid, which involves the enzyme-mediated condensation of urea and malonic acid derivatives . Additionally, this compound is involved in the malonic ester synthesis, where it reacts with alkyl halides in the presence of a base to form substituted malonic esters . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in cellular responses . These effects underscore the compound’s potential in regulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, in the malonic ester synthesis, this compound forms an enolate intermediate that reacts with alkyl halides to produce substituted malonic esters . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, influencing the overall biochemical process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions, emphasizing the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the malonic ester synthesis, where it undergoes a series of reactions to form substituted malonic esters . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . These interactions underscore the compound’s role in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity, influencing various cellular processes . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,2-dimethylmalonate can be synthesized through a two-step process. The first step involves using 2,2-dimethyl-1,3-propanediol as the starting material, which is oxidized using phosphohexanoic acid as a catalyst and 50% hydrogen peroxide. The crude product, 2,2-dimethylmalonic acid, is then recrystallized with deionized water to obtain pure 2,2-dimethylmalonic acid. In the second step, the pure acid is esterified with methanol in the presence of sodium bisulfate hydrate as a catalyst, and the water carrier is alkane. The final product, this compound, is obtained by washing, drying, and vacuum distillation using anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of 2,2-dimethylmalonic acid.
Reduction: Formation of 2,2-dimethyl-1,3-propanediol.
Substitution: Formation of various substituted malonates depending on the substituents used.
Scientific Research Applications
Dimethyl 2,2-dimethylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of barbituric acid and other heterocyclic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving malonic acid derivatives.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid with a similar structure but without the additional methyl groups.
Diethyl malonate: Another diester derivative of malonic acid with ethyl groups instead of methyl groups.
Dimethyl methylmalonate: A similar compound with a methyl group attached to the malonate backbone.
Uniqueness: Dimethyl 2,2-dimethylmalonate is unique due to the presence of two additional methyl groups on the malonate backbone, which affects its reactivity and the types of reactions it can undergo. This structural difference makes it a valuable reagent in specific synthetic applications where other malonates may not be suitable.
Properties
IUPAC Name |
dimethyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVGIPKHPBMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209459 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-54-9 | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpropanedioic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



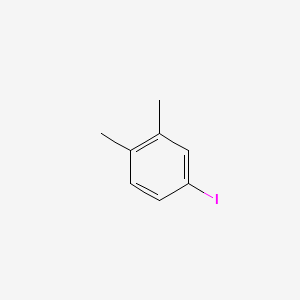
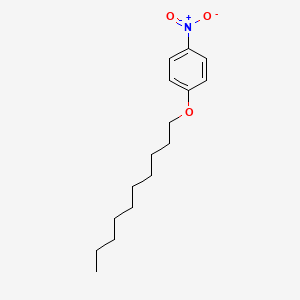

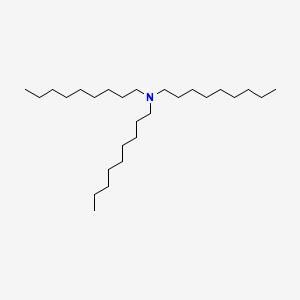

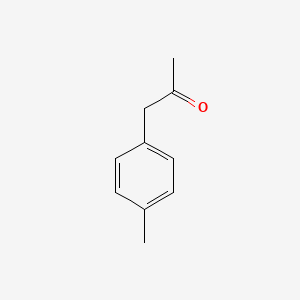


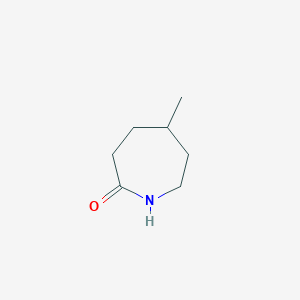


![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)
